6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
Overview
Description
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide is a heterocyclic compound with the molecular formula C7H7N3S2. It is known for its unique structure, which includes both imidazole and thiazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide typically involves the reaction of aminothiazole with appropriate reagents to form the desired heterocyclic structure. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where intermediate compounds are not isolated, thus streamlining the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbothioamide group.
3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde: This compound has an aldehyde group at the 5-position.
2-Methyl-1,3-thiazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position and lacks the imidazole ring
Uniqueness
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its carbothioamide group, in particular, may contribute to its potential as an enzyme inhibitor and its reactivity in various chemical reactions .
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQUXAYRAZUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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